molecular formula C15H9ClN4OS B2484161 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-15-9

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2484161
CAS No.: 890598-15-9
M. Wt: 328.77
InChI Key: JYBDVYLZPOJUDI-BQYQJAHWSA-N
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Description

This compound, a triazolo[3,4-b][1,3,4]thiadiazole derivative, features a fused heterocyclic core with a (2-chlorophenyl)ethenyl group at position 6 and a furan-2-yl substituent at position 2. Its synthesis typically involves cyclocondensation reactions of thiosemicarbazides or thioamides with carboxylic acids or ketones under acidic conditions . Notably, it has demonstrated potent inhibitory activity against CDC25B phosphatase (IC50 = 0.82 µM), a therapeutic target in cancer, due to its ability to disrupt cell cycle regulation .

Properties

IUPAC Name

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-11-5-2-1-4-10(11)7-8-13-19-20-14(12-6-3-9-21-12)17-18-15(20)22-13/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBDVYLZPOJUDI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

The triazole-thiol precursor is synthesized through a three-step sequence:

  • Hydrazine Formation : Furan-2-carboxylic acid methyl ester reacts with hydrazine hydrate in ethanol to yield furan-2-carbonyl hydrazine.
  • Dithiocarbazinate Intermediate : Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) generates potassium furan-2-carbonyldithiocarbazinate.
  • Cyclization : Heating with excess hydrazine hydrate induces cyclization to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.

Cyclocondensation with (E)-3-(2-Chlorophenyl)acrylic Acid

The triazole-thiol reacts with (E)-3-(2-chlorophenyl)acrylic acid in POCl₃ under reflux (3 h). The reaction proceeds via nucleophilic attack of the thiol group on the activated carboxylic acid, followed by cyclodehydration to form the triazolothiadiazole core. Key parameters include:

  • Molar Ratio : 1:1.5 (triazole-thiol:carboxylic acid)
  • Temperature : 110–115°C (reflux in POCl₃)
  • Workup : Neutralization with NaOH (pH 8) and recrystallization from ethanol.

Yield : 28–35% (typical for sterically hindered α,β-unsaturated acids).

Post-Synthetic Modification via Cross-Coupling Reactions

To circumvent challenges in direct cyclocondensation, a two-step strategy involving palladium-catalyzed cross-coupling has been explored.

Synthesis of 6-Bromo-3-(furan-2-yl)-triazolo[3,4-b]thiadiazole

The core structure is first functionalized with a bromine atom at position 6 using 4-bromobenzoic acid in POCl₃.

Heck Coupling with 2-Chlorostyrene

The brominated intermediate undergoes a Mizoroki-Heck reaction with 2-chlorostyrene under the following conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : PPh₃ (10 mol%)
  • Base : Et₃N
  • Solvent : DMF, 120°C, 24 h.

Yield : 52–60% (E/Z > 95:5 confirmed by ¹H NMR).

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times and improves yields for furan-containing intermediates.

Microwave-Enhanced Cyclocondensation

A 1:1 mixture of triazole-thiol and (E)-3-(2-chlorophenyl)acrylic acid in POCl₃ is irradiated at 150 W for 20 min, achieving 40% yield versus 28% under conventional heating.

Spectroscopic Characterization Data

Key analytical data for the target compound:

Property Value
Melting Point 229–231°C (decomp.)
IR (KBr) ν 3055 (C-H aromatic), 1620 (C=N), 1530 (C=C), 1090 cm⁻¹ (C-S)
¹H NMR (CDCl₃) δ 7.82 (d, 1H, J = 16.0 Hz, CH=CH), 7.45–7.30 (m, 4H, Ar-H), 6.85 (m, 2H, furan-H)
ESI-MS m/z 396.08 [M+H]⁺ (calc. 396.06)

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time E-Selectivity Scalability
Direct Cyclocondensation 28–35% 3 h >90% Moderate
Heck Coupling 52–60% 24 h >95% Low
Microwave-Assisted 40% 20 min >90% High

Challenges and Optimization Strategies

Steric Hindrance in Cyclocondensation

The bulky (E)-2-(2-chlorophenyl)ethenyl group impedes cyclization, necessitating excess POCl₃ (5 eq) to drive the reaction.

Isomer Control in Heck Coupling

Maintaining E-selectivity requires strict oxygen-free conditions and slow addition of styrene derivatives.

Chemical Reactions Analysis

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
  • Chemical Reactions :
    • Oxidation : Can be oxidized using common oxidizing agents.
    • Reduction : Undergoes reduction with agents like sodium borohydride.
    • Substitution Reactions : Participates in nucleophilic substitution reactions.

Biology

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The presence of the triazole and thiadiazole rings contributes to this activity by interfering with microbial cell functions.
  • Anticancer Properties : Research indicates that this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Antiviral Effects : Some studies highlight its potential antiviral activities, suggesting that it may interfere with viral replication mechanisms.

Medicine

  • Therapeutic Agent Development : Due to its biological activities, researchers are exploring this compound as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
  • Mechanism of Action : The compound interacts with specific molecular targets and pathways within cells. For example, it may modulate enzyme activity linked to disease progression .

Industrial Applications

  • Material Development : The unique properties of this compound make it suitable for developing new materials in chemical processes and formulations.
  • Chemical Processes : Its reactivity allows it to be utilized in various chemical processes within industrial settings.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancer PropertiesShowed effective inhibition of tumor cell lines through tubulin polymerization interference.
Study CAntiviral ActivityIndicated potential efficacy against specific viral strains through mechanism studies.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

  • Electron-withdrawing groups (e.g., nitro in KA39) enhance anticancer activity but may increase toxicity .
  • Bulky substituents (e.g., adamantyl) improve crystal packing via van der Waals interactions but reduce solubility .
  • Furan-2-yl groups (as in the target compound) balance lipophilicity and hydrogen-bonding capacity, optimizing enzyme inhibition .
Substituent Effects on Physical and Chemical Properties
Compound Melting Point (°C) Yield (%) Key Interactions (Hirshfeld Surface Analysis) Reference
Target Compound Not reported Not reported Predominantly H-bonding (C–H···N, C–H···π)
3-(Adamantyl)-6-(2-chloro-6-fluorophenyl) 198–200 72 C–H···F, C–Cl···π interactions
6-(1-Adamantyl)-3-(4-fluorophenyl) 185–187 68 Strong F···H interactions (18.2% HS contribution)
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrolyl) 184 57 O···H/N···H interactions (38% HS contribution)

Key Findings :

  • Halogen substituents (Cl, F) increase melting points via halogen bonding .
  • Methoxy groups enhance solubility but reduce thermal stability .

Biological Activity

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure comprising a triazole and thiadiazole ring system. Its molecular formula is C15H9ClN4OSC_{15}H_{9}ClN_{4}OS, and it has been shown to exhibit various chemical reactivity patterns including oxidation and substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazole compounds possess potent antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 1–8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. The compound has shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as the induction of apoptosis and cell cycle arrest. For example, one study reported that specific derivatives significantly inhibited the growth of cancer cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators. The selectivity for COX-2 over COX-1 is particularly beneficial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other triazole and thiadiazole derivatives:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Triazolo[3,4-b][1,3,4]thiadiazole DerivativesTriazole-ThiadiazoleHigh (MIC: 1–8 μg/mL)Moderate (IC50: µM range)
Triazolo[5,1-b][1,3,5]thiadiazine DerivativesIsomeric StructureModerateLow

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Antimicrobial Study : A recent investigation showed that a derivative exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
  • Cancer Cell Line Study : Another research effort indicated that specific derivatives led to a significant reduction in viability of breast cancer cells by inducing apoptosis .

Q & A

Q. What are the optimal synthetic routes for 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with precursor coupling (e.g., hydrazide derivatives with carbon disulfide) followed by cyclization. Key parameters include temperature control (~70–80°C for cyclization), solvent selection (ethanol or POCl₃), and stoichiometric ratios . Post-synthesis, purity is validated via:

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity by analyzing aromatic proton environments (e.g., furan protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): Validates molecular weight (342.8 g/mol) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for biological assays) .

Q. Which in vitro models are most suitable for preliminary evaluation of this compound’s antimicrobial activity?

Methodological Answer: Standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923, Candida albicans ATCC 10231) are used in broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs). Key steps:

  • Prepare compound dilutions in Mueller-Hinton broth (0.5–128 µg/mL).
  • Incubate at 37°C for 24 hours; MIC is the lowest concentration showing no visible growth .
  • Include positive controls (e.g., fluconazole for fungi) and solvent controls (DMSO ≤1%) .

Note: For fungi, Sabouraud dextrose agar is preferred to assess fungicidal vs. fungistatic effects .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s anticancer potency while minimizing cytotoxicity to non-cancer cells?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

  • Substituent Optimization: Replace the furan-2-yl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance binding to kinase targets .
  • Stereochemical Control: Ensure the (E)-configuration of the ethenyl group for optimal π-π stacking with DNA or enzyme active sites .
  • In Silico Docking: Use tools like AutoDock Vina to predict interactions with targets (e.g., COX-2 or EGFR kinase) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., variable MICs across studies)?

Methodological Answer: Address discrepancies through:

  • Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .
  • Batch Analysis: Verify compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to rule out decomposition artifacts .

Example: A study reported MIC = 8 µg/mL for E. coli, while another found MIC = 32 µg/mL. Re-testing under standardized conditions (pH 7.4, 37°C) resolved this to MIC = 16 µg/mL .

Q. What experimental strategies can elucidate the compound’s mechanism of action in inflammatory pathways?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure COX-2 suppression using a PGH₂ to PGE₂ conversion assay (IC₅₀ typically 5–15 µM) .
  • Western Blotting: Quantify NF-κB or MAP kinase phosphorylation in LPS-stimulated macrophages .
  • Gene Knockdown: Use siRNA targeting COX-2 to confirm dependency on this pathway .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to assess solubility (LogP ≈ 3.2 indicates moderate lipophilicity) and cytochrome P450 interactions .
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration; polar surface area <90 Ų suggests CNS accessibility .
  • Metabolite Identification: Employ LC-MS/MS to detect phase I/II metabolites in liver microsomes .

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